

# An In-depth Technical Guide to the Physicochemical Properties of Thiambutosine

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Thiambutosine**, also known by synonyms such as Ciba 1906, is a thiourea compound that has been investigated for its therapeutic potential, notably as an inhibitor of Mycobacterium leprae, the causative agent of leprosy.[1][2] A thorough understanding of its physicochemical properties is fundamental for drug development, formulation, and delivery. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Thiambutosine**, detailed experimental methodologies, and visual representations of its synthesis and mechanism of action.

## **Core Physicochemical Properties**

The essential physicochemical data for **Thiambutosine** are summarized in the table below, providing a consolidated reference for researchers.



Property	Value	Source(s)
IUPAC Name	1-(4-butoxyphenyl)-3-[4- (dimethylamino)phenyl]thioure a	[3]
Synonyms	Ciba 1906, SU-1906, NSC- 682, Thiambutosin	[1][4][5]
CAS Number	500-89-0	[1][3][5]
Chemical Formula	C19H25N3OS	[1][4][5]
Molecular Weight	343.49 g/mol	[1][4]
Appearance	White to off-white solid	
Melting Point	119-121 °C	
Boiling Point	478.9 °C at 760 mmHg	[6]
Water Solubility	log10WS (mol/L) = -5.35 (Calculated)	[7]
рКа	12.96 ± 0.70 (Predicted, acidic)	[8]
LogP (Octanol/Water)	4.4 - 4.89 (Calculated)	[3][6]

# **Key Experimental Protocols**

Accurate determination of physicochemical properties is critical in drug development. The following sections outline the detailed methodologies for measuring the key parameters of a solid, crystalline active pharmaceutical ingredient (API) like **Thiambutosine**.

# **Melting Point Determination**

The melting point is a crucial indicator of purity for a crystalline solid.[9]

Methodology: Capillary Melting Point Apparatus

Sample Preparation: A small amount of finely powdered **Thiambutosine** is packed into a capillary tube to a height of 1-2 mm.[10]



- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, which contains a heated block and a calibrated thermometer.[9]
- Initial Determination: A rapid heating is performed to obtain an approximate melting range.

  [11]
- Accurate Determination: The apparatus is cooled to at least 15°C below the approximate melting point. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, as the melting point is approached.[9][12]
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the sample.[9][12] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]

### pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME).[13][14]

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **Thiambutosine** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.[13]
   [15]
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[13] For more complex molecules, derivative plots can be used for more accurate endpoint detection.

# **LogP (Octanol/Water Partition Coefficient) Determination**



LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-likeness.[16]

Methodology: Shake-Flask Method

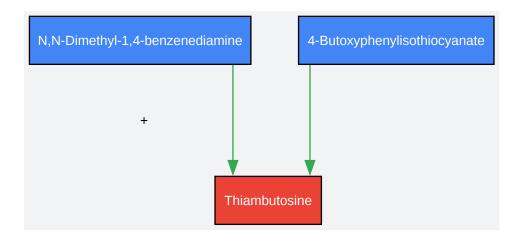
The shake-flask method is the gold standard for LogP determination.[17][18]

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together for 24 hours, followed by separation.[18]
- Sample Addition: A known amount of **Thiambutosine** is dissolved in the n-octanol phase.
- Equilibration: The biphasic system is shaken vigorously to allow for the partitioning of **Thiambutosine** between the two phases until equilibrium is reached.[17]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of **Thiambutosine** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of **Thiambutosine** in the n-octanol phase to its concentration in the aqueous phase.

# Visualizing Key Pathways and Workflows Synthesis Pathway

The synthesis of **Thiambutosine** can be conceptually illustrated from its key precursors.



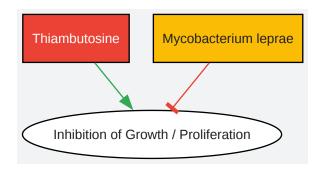


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Caption: Synthesis of **Thiambutosine** from its precursors.

#### **Mechanism of Action**

Thiambutosine acts as an inhibitor of Mycobacterium leprae.



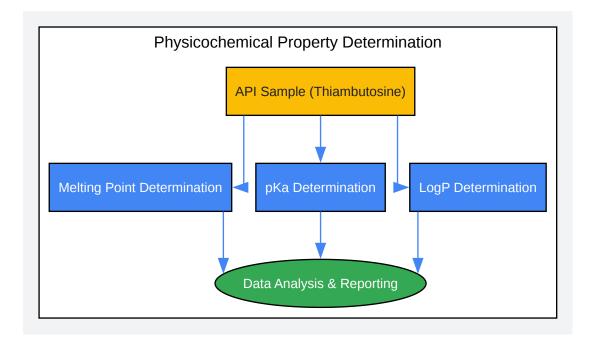
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Caption: Thiambutosine's inhibitory action on M. leprae.

# **Experimental Workflow for Physicochemical Characterization**

A generalized workflow for determining the key physicochemical properties of an API.





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